molecular formula C7H10N2O B591592 1-(3,3-Dimethyl-3H-pyrazol-4-yl)ethanone CAS No. 128641-91-8

1-(3,3-Dimethyl-3H-pyrazol-4-yl)ethanone

Cat. No.: B591592
CAS No.: 128641-91-8
M. Wt: 138.17
InChI Key: ZGSLELOKQDCHEH-UHFFFAOYSA-N
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Description

1-(3,3-Dimethyl-3H-pyrazol-4-yl)ethanone (CAS: 128641-91-8) is a pyrazole derivative with a molecular formula of C7H10N2O and a molar mass of 138.17 g/mol . Its structure features a pyrazole ring substituted with two methyl groups at the 3-position and an acetyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. Its reactivity is influenced by the electron-withdrawing acetyl group and the steric effects of the dimethyl substituents, making it a precursor for further functionalization .

Properties

CAS No.

128641-91-8

Molecular Formula

C7H10N2O

Molecular Weight

138.17

IUPAC Name

1-(3,3-dimethylpyrazol-4-yl)ethanone

InChI

InChI=1S/C7H10N2O/c1-5(10)6-4-8-9-7(6,2)3/h4H,1-3H3

InChI Key

ZGSLELOKQDCHEH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CN=NC1(C)C

Synonyms

Ethanone, 1-(3,3-dimethyl-3H-pyrazol-4-yl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(3,3-dimethyl-3H-pyrazol-4-yl)ethanone and analogous pyrazole-based ethanones:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents on Pyrazole Ring Key Properties/Applications Reference
1-(3,3-Dimethyl-3H-pyrazol-4-yl)ethanone C7H10N2O 138.17 3,3-dimethyl, 4-acetyl Intermediate for bioactive molecules
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone C7H10N2O 138.17 3,5-dimethyl, 4-acetyl Similar mass but altered substituent positions; impacts hydrogen bonding
Phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone C16H12N2O 248.28 3-phenyl, 4-benzoyl Herbicidal activity; bulkier structure reduces solubility
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone C23H24N4O 384.47 3-phenyl, piperazinyl linker Potential CNS activity due to piperazine moiety
1-{4-[3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone C19H24N2O5 360.40 Complex substituents (hydroxypropoxy, methoxy) High molecular weight; likely pharmacological applications

Key Observations:

  • Substituent Positioning : The placement of methyl groups (e.g., 3,3-dimethyl vs. 3,5-dimethyl) alters steric hindrance and electronic effects. For instance, 3,5-dimethyl substitution (CAS 1123-48-4) may enhance hydrogen bonding compared to the 3,3-dimethyl isomer .
  • Molecular Weight and Solubility: Bulky substituents (e.g., phenyl, piperazinyl) increase molecular weight and reduce solubility, as seen in phenyl-(3-phenyl-1H-pyrazol-4-yl)methanone (248.28 g/mol) .
  • Functional Group Impact : Hydroxypropoxy and methoxy groups (e.g., in ) introduce polarity, improving water solubility and bioavailability compared to the parent compound.

Stability and Reactivity

  • The 3,3-dimethyl substitution in the target compound provides steric protection to the pyrazole ring, enhancing thermal stability compared to unsubstituted analogs.
  • Acetyl groups at the 4-position are susceptible to nucleophilic attack, enabling further derivatization (e.g., formation of oxadiazoles in ).

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